molecular formula C13H12FNO4S B12490671 methyl 6-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide

methyl 6-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide

Cat. No.: B12490671
M. Wt: 297.30 g/mol
InChI Key: SSWFEXIZIKHLJD-UHFFFAOYSA-N
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Description

Methyl 10-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7400(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate is a complex organic compound with a unique structure that includes a fluorine atom, a sulfur atom, and multiple rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the core structure: This involves the construction of the tricyclic framework through a series of cyclization reactions.

    Introduction of the fluorine atom: This is usually achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Oxidation and functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 10-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in methyl 10-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate imparts unique electronic properties and enhances its potential as a bioactive molecule. This makes it distinct from other similar compounds and highlights its importance in scientific research .

Properties

Molecular Formula

C13H12FNO4S

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 6-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate

InChI

InChI=1S/C13H12FNO4S/c1-19-13(16)12-10-6-3-7-15(10)9-5-2-4-8(14)11(9)20(12,17)18/h2,4-5H,3,6-7H2,1H3

InChI Key

SSWFEXIZIKHLJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C3=C(S1(=O)=O)C(=CC=C3)F

Origin of Product

United States

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